2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide
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Overview
Description
2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring with a sulfone group, a hydrazinecarboxamide moiety, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This can be achieved through the cyclization of suitable precursors under acidic or basic conditions
The hydrazinecarboxamide moiety is then introduced through a reaction between the intermediate compound and hydrazine derivatives under controlled conditions. The final step involves the methylation of the compound using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group or to modify the hydrazinecarboxamide moiety.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction could lead to the formation of simpler amine derivatives.
Scientific Research Applications
2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazinecarboxamide moiety. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the tetrahydrothiophene ring with a sulfone group but differ in the attached functional groups.
Thiazole derivatives: These compounds have a similar sulfur-containing ring structure but differ in their overall molecular architecture.
Uniqueness
2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H17N3O3S |
---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
1-(dimethylamino)-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C8H17N3O3S/c1-8(4-5-15(13,14)6-8)9-7(12)10-11(2)3/h4-6H2,1-3H3,(H2,9,10,12) |
InChI Key |
ZFAJEFFQUCBOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)NN(C)C |
Origin of Product |
United States |
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